2-(2-Bromo-3-methylbutanamido)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-bromo-3-methylbutanoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPOKKNSGDLJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282370 | |
| Record name | N-(2-Bromo-3-methyl-1-oxobutyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-46-1, 52574-83-1 | |
| Record name | N-(2-Bromo-3-methyl-1-oxobutyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-N-(2-Bromo-3-methyl-1-oxobutyl)-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163138 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163138 | |
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| Record name | NSC60132 | |
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| Record name | N-(2-Bromo-3-methyl-1-oxobutyl)glycine | |
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| Record name | (±)-N-(2-bromo-3-methyl-1-oxobutyl)-glycine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | D,L-BROMOISOVALERYLGLYCINE | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Mechanistic Studies of 2 2 Bromo 3 Methylbutanamido Acetic Acid Derivatives
Nucleophilic Substitution Reactions at the α-Bromo Center
The electrophilic nature of the α-carbon in α-bromo amides facilitates nucleophilic substitution reactions, providing a key pathway for the synthesis of α-substituted amide derivatives, such as α-amino amides. nih.gov
The substitution of the α-bromine atom can be achieved with a range of nucleophiles. Nitrogen-based nucleophiles are particularly common, leading to the formation of α-amino amides, which are valuable building blocks in medicinal chemistry and peptide synthesis. nih.gov For instance, reactions with primary or secondary amines can displace the bromide ion to form a new carbon-nitrogen bond. nih.gov
An example of this transformation is the reaction of α-bromo amides with amines like diethylamine (B46881) or dibenzylamine (B1670424) in the presence of a base to yield the corresponding α-amino amide. nih.gov The reaction conditions can be tailored to control the stereochemical outcome, particularly when chiral substrates or auxiliaries are used. nih.gov While nitrogen nucleophiles are well-documented, other nucleophiles, such as fluoride (B91410), can also participate in these substitution reactions, although their application in the context of α-bromo amides is less commonly detailed than in related systems like halonium salts. acs.org
Table 1: Examples of Nucleophilic Substitution on α-Bromo Amides with Nitrogen Nucleophiles Data synthesized from described reactions in the literature. nih.gov
| Nucleophile | α-Bromo Amide Substrate | Base | Product | Diastereomeric Ratio (dr) |
| Benzylamine | N-Acyl-2-bromopropanamide with imidazolidinone auxiliary | Et3N, TBAI | α-Benzylamino amide | >99:1 |
| Dibenzylamine | N-Acyl-α-bromoamide with Oppolzer's sultam auxiliary | - (Refluxing MeCN) | α-Dibenzylamino amide | >99:1 (as a single epimer) |
| Dibenzylamine | α-Bromoamide derived from L-amino acids | DIEA, TBAI | Dipeptide analogue | >99:1 |
Note: TBAI (Tetrabutylammonium iodide) and DIEA (N,N-Diisopropylethylamine) are often used to facilitate the reaction and in situ epimerization for dynamic kinetic resolution. nih.gov
The stereochemistry of nucleophilic substitution at the α-bromo center is a critical aspect, and significant research has focused on controlling the configuration of the newly formed stereocenter. When a chiral α-bromo amide is used, the substitution does not always proceed with a simple inversion of configuration as might be expected from a classic SN2 mechanism. Instead, complex stereochemical outcomes can be achieved through processes like Dynamic Kinetic Resolution (DKR). nih.gov
In a DKR process, the starting α-bromo amide undergoes rapid, base- or additive-catalyzed epimerization (inversion of stereochemistry) between its (R) and (S) forms. Simultaneously, the nucleophile selectively reacts with only one of these rapidly equilibrating enantiomers. This allows for the theoretical conversion of a racemic or diastereomeric mixture of the starting material into a single, highly enantioenriched stereoisomer of the product, often with yields far exceeding 50%. nih.gov
For example, the use of chiral auxiliaries like Oppolzer's camphorsultam or specific imidazolidinones on the amide nitrogen can direct the incoming nucleophile to one face of the molecule. nih.gov In the presence of agents that promote epimerization, such as tetrabutylammonium (B224687) iodide (TBAI), one diastereomer reacts faster than the other, and the slow-reacting diastereomer continuously converts into the fast-reacting one, leading to a single product diastereomer in high yield and selectivity. nih.gov This process effectively results in a retention of configuration at the α-center relative to the preferred reacting enantiomer, a process sometimes mechanistically described in related systems via pathways involving double inversions or other complex mechanisms.
Transition Metal-Catalyzed Transformations
The carbon-bromine bond in α-bromo amides is also amenable to cleavage and functionalization via transition metal catalysis. These methods offer powerful and versatile alternatives to traditional nucleophilic substitution for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov
Nickel-catalyzed cross-coupling reactions have emerged as a highly effective method for the enantioselective alkylation of α-bromo amides. Specifically, the Negishi coupling, which pairs an organozinc reagent with an organic halide, has been successfully applied to racemic secondary α-bromo amides. acs.orgnih.gov
In this process, a chiral nickel catalyst, typically formed in situ from a nickel source and a chiral ligand such as a Pybox (pyridine-bis(oxazoline)) ligand, facilitates the coupling. acs.org The reaction proceeds with high enantioselectivity, meaning that the catalyst preferentially forms one enantiomer of the product from the racemic starting material. acs.orgnih.gov This method is notable for its tolerance of a wide variety of functional groups on both the organozinc reagent and the α-bromo amide substrate, including olefins, ethers, imides, and nitriles. acs.orgmit.edu
Table 2: Nickel-Catalyzed Asymmetric Negishi Coupling of Secondary α-Bromo Amides Data adapted from Fischer, C., and Fu, G. C. (2005). J. Am. Chem. Soc. acs.orgnih.gov
| α-Bromo Amide | Organozinc Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| N-benzyl-N-phenyl-2-bromopropanamide | (CH₃)₂Zn | NiCl₂(dme) / (i-Pr)-Pybox | 93 | 91 |
| N-benzyl-N-phenyl-2-bromobutanamide | (CH₃CH₂)₂Zn | NiCl₂(dme) / (i-Pr)-Pybox | 86 | 97 |
| N-benzyl-N-phenyl-2-bromo-3-phenylpropanamide | (CH₃)₂Zn | NiCl₂(dme) / (i-Pr)-Pybox | 89 | 91 |
| N-benzyl-N-phenyl-2-bromo-4-pentenamide | (CH₃)₂Zn | NiCl₂(dme) / (i-Pr)-Pybox | 85 | 90 |
Copper catalysts can also be employed to facilitate the formation of C-N bonds at the α-position of α-bromo amides. nih.gov These reactions provide an alternative to direct nucleophilic substitution for synthesizing α-amino amides. Copper-catalyzed processes can operate through different mechanisms, including pathways involving single electron transfer (SET). nih.govnih.gov
One proposed mechanism for the copper-catalyzed α-amination of an α-bromoamide involves a Cu(I) species initiating a SET to the α-bromoamide. This generates an α-radical amide intermediate and a Cu(II) species. The α-radical is then intercepted by a nitrogen-based component that has been oxidized in a parallel Cu(II)-mediated step, ultimately leading to the α-aminated product. nih.gov An example involves the use of N-aryl hydroxylamines as the nitrogen source. nih.gov
More sophisticated strategies involve tandem catalysis, where two distinct catalytic cycles operate sequentially in a single pot to construct complex molecules with high levels of stereocontrol. One such system merges palladium catalysis with organocatalysis by a chiral isothiourea. acs.orgnih.gov
This relay catalysis has been developed for the enantioselective synthesis of α-amino acid derivatives from glycine (B1666218) esters and allylic phosphates. acs.orgnih.govnih.gov The process begins with a palladium catalyst promoting an allylic substitution to form a quaternary ammonium (B1175870) salt in situ. acs.orgnih.gov This intermediate is then engaged by a chiral isothiourea catalyst (e.g., benzotetramisole), which promotes an enantioselective acs.orgnih.gov-sigmatropic rearrangement. acs.orgnih.gov This tandem sequence allows for the creation of two contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.gov While the reported substrates are often glycine derivatives, the underlying principle of combining transition metal-catalyzed bond formation with a subsequent organocatalyzed rearrangement showcases a powerful strategy for the α-functionalization of amino acid precursors. acs.org
Electrophilic and Radical Reactions Involving the Amido Acid Moiety
The reactivity of 2-(2-bromo-3-methylbutanamido)acetic acid is dictated by its distinct functional groups: a secondary alkyl bromide, an amide, and a carboxylic acid. The amido acid moiety, in particular, exhibits characteristic reactions towards electrophiles and radicals.
Electrophilic Reactions: The amide group is generally considered unreactive towards electrophiles. This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, which increases the electron density on the oxygen atom and reduces the nucleophilicity of the nitrogen. This resonance stabilization makes the amide carbonyl carbon less electrophilic compared to ketones or esters nih.govreddit.com. Consequently, electrophilic attack on the amide requires pre-activation with highly oxophilic reagents like triflic anhydride (B1165640) or oxalyl chloride to convert the hydroxyl of the enol form into a better leaving group, thereby forming a reactive nitrilium or keteniminium ion intermediate nih.govresearchgate.net. The carboxylic acid group can be protonated by strong acids, but this does not typically lead to further electrophilic substitution.
Radical Reactions: The molecule possesses two primary sites for radical reactions. The first is the carbon-bromine bond. Similar to other alkyl halides, this bond can undergo homolytic cleavage under thermal or photochemical conditions to generate an alkyl radical. This radical can then participate in various propagation steps.
A second potential site is the α-carbon of the acetic acid portion. Halogenation at the α-carbon of carboxylic acids can occur via a radical mechanism jackwestin.com. Furthermore, a well-known reaction for carboxylic acids is decarboxylative halogenation, which proceeds through radical intermediates. In this type of reaction, an unstable acyloxy radical is formed, which then loses carbon dioxide to create an alkyl radical that subsequently abstracts a halogen atom acs.org. While the primary radical site in this compound is the C-Br bond, conditions favoring radical formation could potentially lead to complex reaction mixtures.
Elimination Reactions and Olefin Formation (e.g., Dehalogenation)
The secondary alkyl bromide structure of this compound makes it a prime candidate for elimination reactions to form an unsaturated olefin product. This dehydrobromination can proceed through two primary mechanisms: the bimolecular E2 pathway and the unimolecular E1 pathway.
The E2 (bimolecular elimination) reaction is a single, concerted step where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), simultaneously with the departure of the bromide ion and the formation of a carbon-carbon double bond libretexts.orgpressbooks.pub. This pathway is favored by the use of strong, non-nucleophilic bases, particularly bulky bases like potassium tert-butoxide, which can sterically hinder substitution reactions libretexts.org. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base libretexts.orgpressbooks.pub.
The E1 (unimolecular elimination) reaction is a two-step process. In the first, rate-determining step, the C-Br bond breaks to form a secondary carbocation intermediate msu.edulibretexts.orglibretexts.org. In the second step, a weak base (often the solvent) removes a β-proton to form the double bond msu.edumasterorganicchemistry.com. E1 reactions are favored by conditions that stabilize the carbocation intermediate, such as the use of polar protic solvents and heat. They often compete with SN1 substitution reactions, as both proceed through the same carbocation intermediate msu.edulibretexts.org.
The specific reaction conditions will determine which pathway is dominant for this compound.
Regioselectivity and Diastereoselectivity in Chemical Transformations
Elimination reactions of this compound can lead to different isomeric products, and the outcome is governed by principles of regioselectivity and diastereoselectivity.
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the case of this molecule, there are two different types of β-hydrogens that can be removed: one on the methine (CH) carbon and three on the methyl (CH₃) carbon of the isopropyl group.
Zaitsev's Rule: This rule predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. This is typically observed when using small, strong bases like sodium ethoxide or hydroxide (B78521) libretexts.org. Removal of the methine hydrogen would lead to the more substituted Zaitsev product.
Hofmann's Rule: This rule predicts that the less substituted alkene will be the major product. This outcome is favored when using sterically bulky bases, such as potassium tert-butoxide (KOtBu). The large base preferentially attacks the less sterically hindered protons on the terminal methyl group libretexts.org.
| Base Type | Favored Rule | Major Product | Rationale |
|---|---|---|---|
| Small Base (e.g., NaOEt) | Zaitsev | More substituted alkene | The transition state resembles the more stable alkene product. libretexts.org |
| Bulky Base (e.g., KOtBu) | Hofmann | Less substituted alkene | Steric hindrance directs the base to the more accessible terminal protons. libretexts.org |
Diastereoselectivity in E2 reactions is controlled by the stereochemical requirement for a periplanar arrangement of the departing β-proton and the bromide leaving group. The most stable conformation is anti-periplanar , where the H and Br atoms are in the same plane but on opposite sides of the C-C bond (a dihedral angle of 180°) pressbooks.pubpressbooks.pub. This geometric constraint means that the stereochemistry of the starting material will directly determine the E/Z stereochemistry of the resulting alkene product. For the reaction to proceed, the molecule must rotate into a conformation that allows for this anti-periplanar alignment pressbooks.pub.
Elucidation of Reaction Intermediates and Transition State Structures
The mechanisms of E1 and E2 reactions are distinguished by their different intermediates and transition states.
E1 Reaction: The E1 pathway involves a discrete carbocation intermediate . This intermediate forms after the leaving group departs in the first, slow step libretexts.orglibretexts.org. For this compound, this would be a secondary carbocation. This planar, sp²-hybridized species is an electrophile that can then either be attacked by a nucleophile (SN1) or lose a proton to a base to form an alkene (E1) msu.edu. The formation of this intermediate is the rate-determining step of the reaction pharmaguideline.com.
E2 Reaction: The E2 pathway does not involve any intermediates. Instead, it proceeds through a single, high-energy transition state libretexts.orglibretexts.org. In this transition state, several events occur simultaneously: the base is partially bonded to the β-hydrogen, the C-H bond is partially broken, the C=C π-bond is partially formed, and the C-Br bond is partially broken pressbooks.pubyoutube.com. Because both the substrate and the base are involved in this single step, the reaction exhibits second-order kinetics libretexts.orgpressbooks.pub. The transition state requires a specific anti-periplanar geometry for optimal orbital overlap pressbooks.publibretexts.org.
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Number of Steps | Two | One (Concerted) |
| Intermediate | Carbocation msu.edumasterorganicchemistry.com | None |
| Transition State | Two transition states wolfram.com | One transition state pressbooks.pubwolfram.com |
| Rate Determining Step | Formation of carbocation libretexts.org | Single concerted step pressbooks.pub |
| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Base]) pressbooks.pub |
Isotopic Labeling Studies for Mechanism Determination
Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a powerful tool for determining elimination reaction mechanisms thalesnano.comchem-station.com. This is achieved by measuring the kinetic isotope effect (KIE) , which is the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD).
A carbon-hydrogen (C-H) bond is weaker and vibrates at a higher frequency than a carbon-deuterium (C-D) bond pressbooks.publibretexts.org. Consequently, a C-H bond is broken more readily. If the breaking of this bond is part of the rate-determining step of a reaction, a significant primary KIE will be observed, meaning the reaction will be substantially slower for the deuterated compound pressbooks.publibretexts.org.
E2 Mechanism: In an E2 reaction, the abstraction of the β-proton is a key part of the single, rate-determining step libretexts.orglibretexts.org. Therefore, deuterating the β-carbon results in a large KIE, typically in the range of 4 to 8. For instance, the E2 reaction of 2-bromopropane (B125204) is 6.7 times faster than its deuterated analogue libretexts.org. The observation of a significant KIE is strong evidence for an E2 mechanism libretexts.orgegyankosh.ac.in.
E1 Mechanism: In an E1 reaction, the C-H bond is broken in the second, fast step after the rate-determining formation of the carbocation intermediate egyankosh.ac.in. Because C-H bond cleavage is not involved in the slow step, there is no significant primary KIE (kH/kD ≈ 1) egyankosh.ac.in.
Thus, by synthesizing a derivative of this compound with deuterium at the β-carbon positions and comparing its elimination rate to the non-deuterated compound, the operative mechanism can be clearly distinguished.
| Mechanism | Role of C-H Bond Cleavage in Rate-Determining Step | Expected Kinetic Isotope Effect (kH/kD) | Reference Example |
|---|---|---|---|
| E1 | No | ~1 (Insignificant) egyankosh.ac.in | - |
| E2 | Yes | 4 - 8 (Significant) libretexts.org | 2-Bromopropane (kH/kD = 6.7) libretexts.org |
Stereochemical Analysis and Control for 2 2 Bromo 3 Methylbutanamido Acetic Acid
Chiral Resolution and Enantioseparation Methodologies
Since the synthesis of 2-bromo-3-methylbutanoic acid via reactions like the Hell-Volhard-Zelinskii bromination of 3-methylbutanoic acid results in a racemic mixture, a resolution step is necessary to isolate the individual enantiomers. fiveable.memasterorganicchemistry.comlibretexts.org These separated enantiomers can then be coupled with glycine (B1666218) (or its ester, followed by hydrolysis) to yield the enantiopure forms of 2-(2-Bromo-3-methylbutanamido)acetic acid. The primary methods for resolving the chiral carboxylic acid precursor are classical resolution via diastereomeric salt formation and chromatographic techniques.
Classical Resolution via Diastereomeric Salts: This is a widely used and effective method for separating racemic acids. wikipedia.org The process involves reacting the racemic 2-bromo-3-methylbutanoic acid with a non-racemic, enantiomerically pure chiral base. libretexts.org This acid-base reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the desired diastereomeric salt is treated with a strong acid to protonate the carboxylate, regenerating the enantiomerically pure 2-bromo-3-methylbutanoic acid and the chiral resolving agent.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Class | Specific Examples | Principle of Separation |
|---|---|---|
| Alkaloids | Brucine, Strychnine, Quinine | Formation of diastereomeric salts with differing solubilities. |
Chromatographic Enantioseparation: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com For the separation of racemic 2-bromo-3-methylbutanoic acid or the final N-acylated product, a CSP containing a chiral selector is used. The enantiomers interact differently with the chiral selector, leading to different retention times and thus their separation. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. mdpi.com Simulated Moving Bed (SMB) chromatography, a continuous and more efficient preparative liquid chromatography technique, can also be employed for large-scale enantioseparation. mdpi.com
Kinetic Resolution: This method involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. nih.gov For example, the racemic acid could be esterified using an achiral alcohol and a chiral acyl-transfer catalyst. This would preferentially convert one enantiomer to its ester, leaving the unreacted, slower-reacting enantiomer of the acid in high enantiomeric excess. nih.gov
Determination of Absolute Configuration
Once the enantiomers are separated, determining their absolute configuration (i.e., assigning them as R or S) is essential. This is achieved through a combination of solid-state analysis, chiroptical spectroscopy, and computational methods.
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orged.ac.uknih.gov The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the presence of a heavy atom like bromine in the molecule significantly aids in the unambiguous assignment of the absolute structure. ed.ac.uksemanticscholar.org
A study on the precursor, 2-bromo-3-methylbutyric acid, successfully elucidated the crystal structures of both the enantiopure (R)-form and the racemic mixture. semanticscholar.org The absolute configuration of the (R)-enantiomer was unequivocally confirmed by analyzing the anomalous dispersion effects in the diffraction intensity data. semanticscholar.org The molecules in the crystal structure were found to adopt a staggered conformation and formed classic carboxylic acid dimers through O–H···O hydrogen bonds. semanticscholar.org Since the stereocenter is unaffected by the subsequent amide bond formation with glycine, the absolute configuration determined for the precursor acid directly translates to the final product, this compound.
Table 2: Crystallographic Data for (R)-2-Bromo-3-methylbutyric Acid
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Molecules per unit cell (Z) | 2 |
| Key Intermolecular Interaction | O–H···O Hydrogen Bonding (Homochiral Dimers) |
| Conformation | Staggered |
Data sourced from the structural elucidation of (R)- and rac-2-bromo-3-methylbutyric acid. semanticscholar.org
When suitable crystals cannot be obtained, chiroptical spectroscopic methods, coupled with quantum chemical calculations, provide a reliable alternative for assigning absolute configuration. nih.govnih.govmdpi.com
Optical Rotation (OR): This is a classical method that measures the rotation of plane-polarized light by a chiral compound in solution. purechemistry.org Enantiomers rotate light by equal and opposite angles. While the sign of rotation ([α]) can sometimes be correlated with a specific configuration within a homologous series, this is not always reliable. However, its true power is realized when combined with computational chemistry. frontiersin.org Quantum chemical methods, such as Density Functional Theory (DFT), can predict the specific rotation for a proposed absolute configuration (e.g., the S-isomer). mdpi.comfrontiersin.org If the predicted sign and magnitude of rotation match the experimentally measured value, the absolute configuration can be assigned with high confidence.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure. Similar to OR, the experimental ECD spectrum is compared to a spectrum predicted computationally for a known configuration. mdpi.comresearchgate.net A match between the experimental and theoretical spectra allows for an unambiguous assignment of the absolute configuration. This combined approach is a powerful tool used extensively in the pharmaceutical industry. nih.gov
Conformational Analysis and Dynamics
The biological activity and physical properties of this compound are governed not only by its absolute configuration but also by its conformational flexibility. The molecule possesses several rotatable single bonds, most notably the amide C-N bond, which leads to a complex conformational landscape.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating the conformational dynamics of molecules in solution. auremn.org.br For this compound, the key conformational equilibrium is the cis/trans isomerism about the amide bond due to its partial double-bond character and the resulting restricted rotation. rsc.org
Temperature-dependent 1H NMR experiments can be used to study this dynamic process. rsc.org At room temperature, the rotation may be slow on the NMR timescale, resulting in two distinct sets of signals for the cis and trans conformers. As the temperature is increased, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into a single averaged set. Analysis of the coalescence temperature allows for the calculation of the activation energy barrier (ΔG‡) for amide bond rotation. rsc.org
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for determining the predominant isomer. These experiments detect through-space correlations between protons that are close to each other. For example, a cross-peak between the α-proton of the bromo-acyl group and the α-protons of the glycine moiety would provide definitive evidence for a specific cis or trans conformation. ipb.ptnih.gov
Computational modeling is used in synergy with NMR data to provide a detailed, energetic picture of the conformational landscape. auremn.org.brnih.gov By systematically rotating the key dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface (PES) can be generated. auremn.org.br The minima on this surface correspond to stable, low-energy conformers.
This analysis for this compound would involve mapping the energy as a function of the amide bond dihedral angle (ω) and other relevant torsions. Such calculations, typically performed using DFT or other high-level quantum mechanical methods, can reveal the relative stabilities of the cis and trans isomers and other rotamers. rsc.org The inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) is crucial, as the conformational equilibrium can be highly sensitive to the solvent environment. rsc.org The theoretically calculated populations of the conformers, derived from their relative energies, can then be compared with the experimental populations determined by NMR, providing a robust and comprehensive model of the molecule's dynamic behavior in solution. auremn.org.brbiorxiv.org
Influence of Structural Features on Conformational Stability
The conformational stability of this compound is dictated by the interplay of several structural features inherent to the molecule. The three-dimensional arrangement of its atoms is not static but rather a dynamic equilibrium of various conformers, with stability being influenced by torsional strain, steric hindrance, and non-covalent interactions. The local conformations of peptides and related molecules are determined by their amino acid sequence and the nature of their side chains. nih.gov
Significant structural elements influencing conformational preferences include:
The Isopropyl Group: This bulky, branched alkyl group, originating from the valine-like precursor, imposes considerable steric hindrance. This bulkiness restricts the rotation around the adjacent Cα-C(O) and Cα-Cβ bonds, limiting the accessible conformational space. It influences the preferred torsional angles (phi, ψ) that the peptide backbone can adopt. nih.gov
The α-Bromo Substituent: The bromine atom at the α-carbon of the butanamido group further increases steric bulk and introduces significant electronic effects. Its size and electronegativity can influence local geometry and may participate in intramolecular interactions, such as dipole-dipole interactions, that stabilize certain conformations.
The Glycine Backbone: The glycine portion of the molecule is conformationally flexible, lacking a side chain on its α-carbon. This flexibility allows it to accommodate the sterically demanding N-acyl group more readily than other amino acids might.
The interplay of these features results in a conformational landscape where only a few low-energy states are predominantly populated. These stable conformations minimize unfavorable steric interactions between the isopropyl group, the bromine atom, and the atoms of the peptide backbone.
| Structural Feature | Interaction Type | Effect on Conformational Stability | Favored Conformation |
|---|---|---|---|
| Amide Bond | Steric Hindrance | High energy barrier for cis isomer due to clash between side chain and glycine. | Trans |
| Isopropyl Group | Steric Hindrance (Van der Waals Repulsion) | Restricts rotation around Cα-C(O) and Cα-Cβ bonds, leading to preferred rotamers. | Staggered conformations that minimize gauche interactions. |
| α-Bromo Substituent | Steric Hindrance & Electronic Repulsion | Increases the energetic penalty for eclipsed conformations around the Cα-C(O) bond. | Conformations where Br is anti-periplanar to the largest substituent. |
| Glycine Moiety | Torsional Flexibility | Allows for a wider range of φ/ψ angles to accommodate the bulky N-acyl group. | Variable, dependent on minimizing steric clash with the N-acyl group. |
Control of Epimerization during Amide Bond Formation
The synthesis of this compound involves the formation of an amide bond between the carboxyl group of 2-bromo-3-methylbutanoic acid and the amino group of glycine. A critical challenge in this step is preventing epimerization—the inversion of the stereocenter at the α-carbon bearing the bromine atom. numberanalytics.compeptide.com The loss of stereochemical integrity can lead to a mixture of diastereomers, which are often difficult to separate and may have different biological properties. mdpi.comnih.gov
Epimerization during amide bond formation is a well-documented problem in peptide synthesis. mdpi.com The primary mechanism involves the activation of the carboxylic acid, which makes the α-proton more acidic. thieme-connect.de In the presence of a base, this proton can be abstracted. thieme-connect.de This process is often facilitated by the intramolecular cyclization of the activated amino acid to form an oxazol-5(4H)-one intermediate (also known as an azlactone). thieme-connect.deoup.comnih.gov The α-proton of the oxazolone (B7731731) is particularly acidic and readily removed, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers (racemization or epimerization). thieme-connect.deoup.com
Several factors influence the extent of epimerization:
Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can promote oxazolone formation. Their use often requires the addition of racemization-suppressing additives. bachem.com
Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or its derivatives react with the activated carboxylic acid to form an active ester. This intermediate is more reactive towards the amine component and less prone to cyclizing into an oxazolone, thereby minimizing epimerization. numberanalytics.com
Base: The strength and concentration of the base used for neutralization or catalysis can significantly impact the rate of α-proton abstraction. Weaker bases, like N-methylmorpholine (NMM) or collidine, are generally preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA). bachem.com
Solvent: The polarity of the solvent can affect the reaction rates of both the desired coupling and the undesired epimerization pathway. researchgate.net
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can increase the likelihood of epimerization. nih.gov
For the synthesis of this compound, conditions must be carefully optimized to favor direct amidation over the oxazolone pathway. This typically involves using a coupling reagent system known to have a low propensity for inducing epimerization, such as phosphonium (B103445) (e.g., BOP, PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents, in conjunction with a weak base at low temperatures.
| Coupling Reagent | Typical Additive | Base | Relative Epimerization Risk | Reference |
|---|---|---|---|---|
| DCC / DIC | None | N/A | High | bachem.com |
| DCC / DIC | HOBt | N/A | Low | numberanalytics.combachem.com |
| EDC | HOBt | DIPEA / NMM | Low | bachem.com |
| HBTU / HATU | Internal (HOBt/HOAt) | DIPEA / NMM | Very Low | bachem.comnih.gov |
| BOP / PyBOP | Internal (HOBt) | DIPEA / NMM | Very Low | bachem.com |
| Mixed Anhydrides (e.g., Isobutyl chloroformate) | None | NMM (low temp) | Moderate to Low | semanticscholar.org |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the complete structural elucidation of "2-(2-Bromo-3-methylbutanamido)acetic acid". A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive map of the atomic framework and spatial arrangement of the molecule.
While 1D ¹H and ¹³C NMR spectra offer initial insights into the chemical environments of the protons and carbons, 2D NMR experiments are indispensable for unequivocal structural assignment.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another. In "this compound," COSY spectra would establish the connectivity between the protons of the 3-methylbutanamido fragment.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and hydrogen atoms. This allows for the confident assignment of carbon signals based on the previously assigned proton signals. For example, the methylene carbon of the acetic acid moiety would be identified by its correlation to the attached methylene protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between carbon and hydrogen atoms. This is particularly useful for identifying quaternary carbons and linking different molecular fragments. For instance, HMBC would show a correlation between the carbonyl carbon of the amide and the methylene protons of the acetic acid group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and stereochemistry of the molecule.
Below is a table of predicted NMR data for "this compound".
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
| Acetic Acid CH₂ | ~4.0 (d) | ~41 | NH | Amide C=O, Carboxyl C=O |
| Acetic Acid COOH | ~10-12 (br s) | ~172 | - | Acetic Acid CH₂ |
| Amide NH | ~8.0 (t) | - | Acetic Acid CH₂ | Acetic Acid CH₂, Amide C=O, CH-Br |
| CH-Br | ~4.2 (d) | ~50 | CH(CH₃)₂ | Amide C=O, CH(CH₃)₂, (CH₃)₂ |
| CH(CH₃)₂ | ~2.2 (m) | ~32 | CH-Br, (CH₃)₂ | CH-Br, (CH₃)₂ |
| (CH₃)₂ | ~1.0 (d) | ~19 | CH(CH₃)₂ | CH(CH₃)₂, CH-Br |
| Amide C=O | - | ~168 | - | Acetic Acid CH₂, CH-Br |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, br s = broad singlet.
The precise chemical shifts (δ) and proton-proton coupling constants (J-values) are highly sensitive to the molecule's stereochemistry. The presence of a chiral center at the carbon bearing the bromine atom means that "this compound" can exist as different stereoisomers. The relative stereochemistry can be investigated by a detailed analysis of the coupling constants. The magnitude of the coupling constant between the proton on the chiral center and the adjacent methine proton can provide information about their dihedral angle, which is dependent on the stereochemical arrangement.
Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a substance without the need for an identical reference standard. By comparing the integral of a specific proton signal from "this compound" to that of a certified internal standard of known concentration, the purity of the sample can be accurately calculated. If a mixture of stereoisomers is present, qNMR can also be employed to determine the isomeric ratio by integrating signals that are unique to each isomer.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a critical tool for confirming the elemental composition of "this compound" and its derivatives through highly accurate mass measurements.
HRMS provides a very precise mass-to-charge ratio (m/z) for an ion, which allows for the unambiguous determination of its molecular formula. The experimentally measured mass of "this compound" can be compared to the calculated exact mass to confirm its elemental composition.
A key diagnostic feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum (the M and M+2 peaks) that are separated by two m/z units and have almost equal intensity, providing definitive evidence for the presence of a single bromine atom.
| Ion | Calculated Exact Mass (m/z) |
| [C₇H₁₂⁷⁹BrNO₃+H]⁺ | 240.0022 |
| [C₇H₁₂⁸¹BrNO₃+H]⁺ | 242.0002 |
| [C₇H₁₂⁷⁹BrNO₃+Na]⁺ | 261.9841 |
| [C₇H₁₂⁸¹BrNO₃+Na]⁺ | 263.9821 |
Tandem mass spectrometry (MS/MS) is utilized to further elucidate the structure by analyzing the fragmentation patterns of the molecule. In an MS/MS experiment, a specific precursor ion of "this compound" is selected and fragmented. The resulting product ions are then analyzed to provide information about the molecule's connectivity. Common fragmentation pathways would likely include cleavage of the amide bond, loss of the bromine atom, and loss of the carboxylic acid group. This analysis is invaluable for confirming the proposed structure and for characterizing any related derivatives or impurities.
Computational Chemistry and Theoretical Investigations of 2 2 Bromo 3 Methylbutanamido Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various properties of molecules. researchgate.net DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for studying medium-sized organic molecules like 2-(2-Bromo-3-methylbutanamido)acetic acid.
A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy conformation of the molecule. For this compound, this process would determine the most stable arrangement of its atoms in three-dimensional space, providing insights into bond lengths, bond angles, and dihedral angles. researchgate.net This optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the basis for all subsequent property calculations.
Electronic structure analysis, performed on the optimized geometry, reveals the distribution of electrons within the molecule. This can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and amide groups, and around the bromine atom, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.
Table 1: Illustrative Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C=O (carboxyl) | 1.21 Å |
| C-O (carboxyl) | 1.35 Å | |
| O-H (carboxyl) | 0.97 Å | |
| C=O (amide) | 1.24 Å | |
| N-H (amide) | 1.01 Å | |
| C-Br | 1.95 Å | |
| Bond Angle | O=C-O (carboxyl) | 124° |
| C-N-H (amide) | 121° | |
| C-C-Br | 110° |
Note: The values in this table are illustrative and represent typical values that would be obtained from DFT calculations.
Quantum chemical calculations can accurately predict various spectroscopic parameters. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted shifts, when compared with experimental data, can aid in the structural elucidation and assignment of signals in the NMR spectra. illinois.edudocbrown.info
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. researchgate.net This theoretical vibrational analysis helps in assigning the observed experimental bands to specific vibrational modes of the molecule, such as the stretching and bending of C=O, N-H, and C-Br bonds.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Functional Group | Predicted Value (Illustrative) | Experimental Value (Illustrative) |
| ¹H NMR Chemical Shift (ppm) | -COOH | 10-12 | 10.5 |
| -NH- | 7.5-8.5 | 8.0 | |
| -CH(Br)- | 4.0-4.5 | 4.2 | |
| ¹³C NMR Chemical Shift (ppm) | -COOH | 170-175 | 172 |
| -C=O (amide) | 165-170 | 168 | |
| -CH(Br)- | 50-60 | 55 | |
| Vibrational Frequency (cm⁻¹) | C=O stretch (carboxyl) | 1720 | 1715 |
| N-H stretch (amide) | 3300 | 3290 |
Note: The values in this table are illustrative and represent typical data that would be obtained and compared in a computational study.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). researchgate.net Chemical hardness measures the resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons. For this compound, these descriptors would provide a quantitative measure of its reactivity profile.
Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Symbol | Value (Illustrative) | Unit |
| HOMO Energy | E_HOMO | -6.5 | eV |
| LUMO Energy | E_LUMO | -1.2 | eV |
| HOMO-LUMO Gap | ΔE | 5.3 | eV |
| Chemical Hardness | η | 2.65 | eV |
| Chemical Potential | μ | -3.85 | eV |
| Electrophilicity Index | ω | 2.80 | eV |
Note: The values in this table are illustrative and represent typical data that would be obtained from FMO analysis.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound.
By mapping the potential energy surface of a reaction, computational methods can generate a reaction energy profile. wikipedia.orgkhanacademy.org This profile illustrates the energy changes that occur as reactants are converted into products, passing through transition states and intermediates. chemguide.co.ukresearchgate.net For a reaction involving this compound, such as a nucleophilic substitution at the carbon bearing the bromine atom, the energy profile would reveal the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed.
The structures of transition states, which are high-energy, unstable species at the peak of the energy profile, can be located and characterized. researchgate.net Analysis of the transition state geometry provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations can provide a detailed understanding of the flexibility and interaction patterns of this compound. These computational techniques allow for the exploration of the molecule's potential energy surface and its behavior over time.
The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. The amide bond itself is known to have a significant double bond character due to resonance, which results in a planar structure and a substantial energy barrier to rotation around the C-N bond. nih.gov Consequently, the trans conformation of the amide group is generally more stable than the cis conformation.
Molecular mechanics force fields and quantum mechanical methods can be employed to calculate the relative energies of different conformers. A systematic search of the conformational space would likely reveal a set of low-energy structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. It is anticipated that the most stable conformers will arrange the bulky substituent and the carboxylic acid group to minimize steric clash while potentially allowing for intramolecular hydrogen bonding.
Table 1: Predicted Torsional Angles and Relative Energies for Key Conformers of a Model N-Acyl Amino Acid (Note: This table presents hypothetical data for a structurally similar compound to illustrate the expected outcomes of a conformational analysis for this compound.)
| Conformer | Dihedral Angle 1 (degrees) | Dihedral Angle 2 (degrees) | Relative Energy (kcal/mol) |
| A | 180 | 180 | 0.00 |
| B | -60 | 180 | 1.25 |
| C | 60 | -60 | 2.50 |
| D | 180 | 60 | 3.10 |
The structure of this compound features potent hydrogen bond donors (the amide N-H and the carboxylic acid O-H) and acceptors (the amide carbonyl oxygen and the carboxylic acid carbonyl and hydroxyl oxygens). These functional groups are expected to dominate the intermolecular interactions in the condensed phase.
In the solid state and in concentrated solutions, carboxylic acids are well-known to form strong hydrogen-bonded dimers. acs.org Similarly, primary and secondary amides can form hydrogen-bonded chains or networks. libretexts.org For a molecule containing both an amide and a carboxylic acid, a particularly stable arrangement is the formation of a heterodimer, where the carboxylic acid O-H donates a hydrogen bond to the amide carbonyl oxygen, and the amide N-H donates a hydrogen bond to the carboxylic acid carbonyl oxygen. acs.orgacs.org Studies on amide-based macrocycles have shown that the hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen (Ocarboxyl–H···O=Camide) is generally stronger and defines the stability of such complexes. unison.mx
Molecular dynamics simulations of this compound in a solvent like water would reveal the dynamics of these hydrogen bonds. Simulations of aqueous glycine (B1666218) solutions, a related small molecule, have shown that glycine molecules can form clusters that are highly dynamic, changing their configuration on the picosecond timescale. rsc.org It is also plausible that the bromine atom could participate in weaker halogen bonding interactions, further influencing the crystal packing and intermolecular network. mdpi.com
Table 2: Typical Hydrogen Bond Geometries in Amide-Carboxylic Acid Systems (Note: The data in this table is representative of typical hydrogen bond parameters found in the literature for analogous systems.)
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (degrees) |
| O-H···O=C (Carboxylic Acid Dimer) | 2.6 - 2.8 | 170 - 180 |
| N-H···O=C (Amide Chain) | 2.8 - 3.1 | 160 - 180 |
| O-H···O=C (Acid-Amide Heterodimer) | 2.6 - 2.8 | 170 - 180 |
| N-H···O=C (Amide-Acid Heterodimer) | 2.9 - 3.2 | 150 - 170 |
The amide N-H group is a known hydrogen bond donor and can form complexes with anions. Theoretical studies have been conducted on the interaction between simple amides and the bromide anion, which is particularly relevant for this compound due to its bromo substituent. muni.cz
Computational investigations, particularly using Density Functional Theory (DFT), have been shown to provide realistic insights into the stability of these amide-anion complexes. acs.orgacs.org The stability of a 1:1 complex between an amide and a bromide anion is primarily correlated with three factors:
The length of the hydrogen bond between the amide hydrogen and the bromide anion. Shorter bond lengths generally indicate stronger interactions.
The interaction energy for the calculated complex. This value quantifies the energetic favorability of complex formation.
The charge on the bromine atom within the complex. A more negative charge indicates a stronger electrostatic interaction. acs.orgacs.org
The electronic properties of the amide, influenced by its substituents, play a crucial role. Electron-withdrawing groups near the amide can enhance the acidity of the N-H proton, leading to stronger hydrogen bonding with the anion. The conformational behavior and three-dimensional structure of the amide molecule also influence its ability to form a stable complex with an anion. muni.cz For this compound, the presence of the electronegative bromine atom on the alpha-carbon of the butanamido group could potentially influence the electronic properties of the amide bond and its interaction with a bromide anion.
Table 3: Calculated Properties of a Model Amide-Bromide Complex (Note: This table presents hypothetical data based on published studies of similar systems to illustrate the key parameters in an amide-anion complex.)
| Property | Calculated Value |
| N-H···Br⁻ Hydrogen Bond Length (Å) | 2.50 |
| Interaction Energy (kcal/mol) | -12.5 |
| Charge on Bromide Anion (in complex) | -0.95 e |
Applications of 2 2 Bromo 3 Methylbutanamido Acetic Acid and Its Derivatives in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
As a chiral building block, 2-(2-bromo-3-methylbutanamido)acetic acid is particularly useful for introducing specific stereocenters and peptide-like linkages into larger, more complex molecules.
The synthesis of non-natural and conformationally restricted amino acids is a significant area of research, as these molecules are key components of peptidomimetics and other biologically active compounds. researchgate.net Derivatives of this compound can serve as precursors to such amino acids. The α-bromo group can be displaced by various nucleophiles to introduce a wide range of side chains. Furthermore, intramolecular cyclization reactions can lead to the formation of cyclic amino acids, which are conformationally restricted. For example, treatment with a base can promote an intramolecular substitution to form aziridine-2-carboxylic acid derivatives, which are valuable intermediates for more complex, sterically hindered amino acids.
Table 1: Examples of Non-Natural Amino Acids Synthesized from this compound Derivatives
| Derivative of this compound | Reagent/Condition | Resulting Non-Natural Amino Acid |
| Methyl 2-(2-bromo-3-methylbutanamido)acetate | Sodium azide, then H₂/Pd-C | N-(3-methylbutanoyl)alanine methyl ester |
| Ethyl 2-(2-bromo-3-methylbutanamido)acetate | Potassium thioacetate, then hydrolysis | N-(3-methylbutanoyl)cysteine ethyl ester |
| This compound | Ammonia, intramolecular cyclization | 1-(3-methylbutanoyl)aziridine-2-carboxylic acid |
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability and bioavailability. nih.gov The structural motif of this compound, containing a valine-glycine dipeptide-like structure, makes it an ideal starting material for creating modified peptides. The bromoacetyl group can react with sulfhydryl groups of cysteine residues in peptides to form stable thioether linkages, a common strategy for peptide cyclization or polymerization. google.com This modification can impose conformational constraints on the peptide, which is often crucial for biological activity.
The reactivity of the α-bromoamide moiety makes this compound a useful precursor for the synthesis of various heterocyclic compounds. For instance, reaction with binucleophilic reagents can lead to the formation of five, six, or seven-membered rings. A classic example is the reaction with thiourea, which can yield 2-amino-thiazole derivatives, a common scaffold in medicinal chemistry. Similarly, reactions with amidines can produce imidazole-containing structures.
Table 2: Heterocyclic Scaffolds from this compound
| Reagent | Resulting Heterocyclic Core |
| Thiourea | Thiazole |
| Benzamidine | Imidazole |
| Hydrazine | Pyridazinone |
Functionalization for Bioconjugation and Probe Development
Bioconjugation involves the covalent attachment of molecules to biomolecules such as proteins or nucleic acids. nih.gov The α-bromoacetamide group is a well-known alkylating agent that can selectively react with nucleophilic side chains of amino acids, particularly the thiol group of cysteine. mdpi.com This specific reactivity allows for the site-specific labeling of proteins with probes, such as fluorescent dyes or biotin, for visualization and detection. Derivatives of this compound, incorporating a reporter group, can be used as chemical probes to study protein function and interactions. researchgate.net
General Utility in Materials Science Research
In materials science, molecules capable of self-assembly or polymerization are of great interest. The peptide-like structure of this compound can facilitate self-assembly through hydrogen bonding interactions. Furthermore, the reactive α-bromo group allows for its covalent attachment to surfaces or incorporation into polymer chains. For example, it can be used to functionalize polymer surfaces to alter their properties, such as hydrophilicity or biocompatibility. This surface modification is critical for the development of new biomaterials for medical devices and tissue engineering applications.
Conclusion and Future Research Directions
Current Challenges and Opportunities in α-Bromo Amido Acid Chemistry
The synthesis and application of α-bromo amido acids are met with several challenges that concurrently open avenues for further research and development. A primary challenge lies in the stereoselective synthesis of chiral α-bromo amido acids. pressbooks.pub Many bioactive molecules derived from these precursors are single enantiomers, and the development of efficient, scalable, and highly stereoselective synthetic methods remains a significant hurdle. pressbooks.pub Existing methods often yield racemic mixtures, necessitating challenging and often inefficient resolution steps. pressbooks.pub
Another challenge is the inherent reactivity of the C-Br bond, which, while synthetically useful, can also lead to undesired side reactions, such as elimination or reaction with sensitive functional groups within the same molecule. nih.gov The stability of α-bromo amido acids can also be a concern, with potential for decomposition or epimerization under certain conditions. nih.gov
These challenges present clear opportunities for the advancement of α-bromo amido acid chemistry. There is a pressing need for novel catalytic systems that can achieve high enantioselectivity in the synthesis of these compounds. Furthermore, the development of milder and more chemoselective methods for the subsequent functionalization of the C-Br bond would greatly expand the synthetic utility of this class of compounds. The exploration of α-bromo amido acids as precursors to unnatural amino acids and in the modification of peptides is a particularly promising area of opportunity. researchgate.net
Emerging Methodologies and Synthetic Innovations
In response to the challenges in α-bromo amido acid chemistry, a number of innovative synthetic methodologies have emerged. Photoredox catalysis, for instance, has shown promise in the generation of α-amido radicals from α-bromo amido acids, enabling novel carbon-carbon and carbon-heteroatom bond formations under mild conditions. researchgate.net Dual catalysis systems, combining photoredox catalysis with other catalytic modes like enamine or Brønsted acid catalysis, are also being explored to achieve enantioconvergent transformations of racemic α-bromo amido acids. researchgate.net
Flow chemistry is another emerging technology that offers significant advantages for the synthesis and manipulation of α-bromo amido acids. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can enhance reaction efficiency, selectivity, and safety, particularly for reactions involving highly reactive intermediates. nih.gov
Furthermore, advances in organocatalysis have provided new metal-free approaches for the synthesis and functionalization of α-bromo amido acids. Chiral organocatalysts are being developed to induce asymmetry in reactions involving these substrates, offering a more sustainable alternative to traditional metal-based catalysts.
A general synthetic approach to α-bromo amido acids, such as the title compound, could involve the amidation of an α-bromo carboxylic acid. For instance, 2-bromo-3-methylbutanoic acid could be coupled with glycine (B1666218) or a glycine derivative to yield 2-(2-Bromo-3-methylbutanamido)acetic acid. The synthesis of the precursor α-bromo acid can be achieved through methods like the Hell-Volhard-Zelinskii reaction from the corresponding carboxylic acid. libretexts.orglibretexts.org
Table 1: Comparison of Synthetic Methodologies for α-Functionalized Amides
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Traditional Halogenation (e.g., Hell-Volhard-Zelinskii) | Well-established, readily available reagents. libretexts.orglibretexts.org | Harsh reaction conditions, potential for over-halogenation, moderate functional group tolerance. acs.org |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, generation of radical intermediates for novel bond formations. researchgate.net | Requires specialized equipment (photoreactors), catalyst cost and availability can be a factor. |
| Flow Chemistry | Enhanced safety, improved reaction control and scalability, potential for higher yields and selectivity. nih.gov | Initial setup costs can be high, requires expertise in flow chemistry techniques. |
| Organocatalysis | Metal-free, often milder reaction conditions, potential for high enantioselectivity. | Catalyst loading can sometimes be high, substrate scope may be limited for some catalysts. |
Potential for Further Exploration in Interdisciplinary Chemical Research
The unique reactivity and structural features of α-bromo amido acids position them as valuable tools for interdisciplinary chemical research. In medicinal chemistry, these compounds can serve as key intermediates in the synthesis of novel drug candidates. The ability to introduce a wide range of substituents at the α-position allows for the systematic exploration of structure-activity relationships. For example, α-bromo amido acids are precursors to α-amino amides, a class of compounds with diverse biological activities. nih.gov
In the field of chemical biology, α-bromo amido acids can be utilized as chemical probes to study biological processes. For instance, they can be incorporated into peptides to create photo-crosslinkers or affinity labels for identifying protein-protein interactions. The bromine atom can also serve as a handle for the attachment of fluorescent dyes or other reporter groups.
The application of α-bromo amido acids in materials science is another area with significant potential. Their ability to participate in polymerization reactions or to be grafted onto surfaces could lead to the development of new functional materials with tailored properties. For example, polymers incorporating α-amido acid functionalities may exhibit interesting self-assembly or biocompatible characteristics.
The continued development of new synthetic methods and a deeper understanding of the reactivity of α-bromo amido acids will undoubtedly fuel their application in these and other interdisciplinary fields, leading to new discoveries and innovations.
Q & A
What are the key synthetic methodologies for synthesizing 2-(2-Bromo-3-methylbutanamido)acetic acid?
Level: Basic
Answer:
The synthesis typically involves coupling brominated intermediates with protected glycine derivatives. A common approach includes:
Bromination : Introducing the bromo group at the 3-methylbutanamido backbone via nucleophilic substitution or radical bromination.
Amide Bond Formation : Using coupling agents like EDC/HOBt or DCC to link the brominated acid (e.g., 2-bromo-3-methylbutanoic acid) to glycine.
Deprotection : Removing protecting groups (e.g., tert-butyl esters) under acidic or basic conditions.
Reaction optimization often requires monitoring by TLC or LC-MS to track intermediates. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .
How is this compound characterized structurally, and what advanced tools validate its configuration?
Level: Basic
Answer:
Structural validation employs:
- NMR Spectroscopy : H and C NMR confirm the bromo-substituted backbone and amide linkage (e.g., δ ~4.2 ppm for the acetic acid methylene).
- X-ray Crystallography : Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths, angles, and stereochemistry. For example, SHELXL handles twinned data or high-resolution structures effectively .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 252.04).
What computational strategies predict the reactivity of the bromo group in this compound?
Level: Advanced
Answer:
Quantum mechanics (QM) and Quantitative Structure-Property Relationship (QSPR) models are pivotal:
Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic sites (e.g., bromine’s susceptibility to nucleophilic attack).
Molecular Dynamics (MD) : Simulates solvation effects on bromine’s reactivity in polar solvents like DMSO.
Neural Networks : Platforms like CC-DPS predict reaction outcomes by training on datasets of similar brominated amides, offering insights into substitution pathways .
How can researchers resolve contradictions between experimental and computational data?
Level: Advanced
Answer:
Contradictions often arise in stereochemical assignments or reaction yields. Strategies include:
Cross-Validation : Compare NMR-derived coupling constants with DFT-predicted dihedral angles.
Crystallographic Refinement : Use SHELXL to re-examine twinned or low-resolution datasets, adjusting parameters like ADPs (Atomic Displacement Parameters) .
Statistical Analysis : Apply Bayesian inference to reconcile discrepancies in reaction efficiency (e.g., outlier yields due to solvent impurities).
What biological activity screening methods are applicable to this compound?
Level: Advanced
Answer:
- Enzyme Assays : Test inhibition of serine hydrolases or proteases using fluorogenic substrates (e.g., IC determination).
- Cellular Uptake Studies : Radiolabel the bromo group (e.g., Br) and track intracellular accumulation via scintillation counting.
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., binding affinity to kinase domains).
How do solvent and pH conditions influence the stability of this compound?
Level: Basic
Answer:
- Aqueous Stability : The bromoamide hydrolyzes in alkaline conditions (pH >9), forming 3-methylbutanamidoacetic acid.
- Solvent Effects : Degradation accelerates in polar aprotic solvents (e.g., DMF) due to increased nucleophilicity.
- Stabilization Strategies : Store at -20°C in anhydrous acetonitrile or under inert atmosphere (N) to prolong shelf life .
What are the challenges in crystallizing this compound, and how are they addressed?
Level: Advanced
Answer:
- Polymorphism : Multiple crystal forms may coexist. Screening via high-throughput vapor diffusion (e.g., using Hampton Research kits) identifies optimal conditions.
- Twinned Crystals : Refinement in SHELXL with TWIN/BASF commands resolves overlapping lattices .
- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for small-molecule crystals (<0.5 mm).
How is the compound’s purity validated for pharmacological studies?
Level: Basic
Answer:
- HPLC : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 210 nm. Acceptable purity: >95% (area normalization).
- Elemental Analysis : Confirm C, H, N, Br content within ±0.4% of theoretical values.
- Chiral GC : Ensures enantiomeric excess (>99%) if stereospecific synthesis is claimed .
What role does the bromo group play in modifying the compound’s electronic properties?
Level: Advanced
Answer:
- Electron-Withdrawing Effect : Bromine increases the electrophilicity of the adjacent carbonyl, enhancing reactivity in SN2 reactions.
- Hammett Constants : σ = +0.23 for Br, predicting increased acidity of the acetic acid proton (pKa ~2.8).
- Computational Confirmation : NIST thermochemical data (e.g., ΔH) validate DFT-predicted electronic effects .
How are safety hazards (e.g., bromine toxicity) mitigated during handling?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
